molecular formula C7H3ClF4O3S B3379885 2-Fluoro-6-(trifluoromethoxy)benzene-1-sulfonyl chloride CAS No. 178049-87-1

2-Fluoro-6-(trifluoromethoxy)benzene-1-sulfonyl chloride

Cat. No.: B3379885
CAS No.: 178049-87-1
M. Wt: 278.61 g/mol
InChI Key: ACNCKTJIYWQCCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-6-(trifluoromethoxy)benzene-1-sulfonyl chloride (CAS 178049-87-1) is a specialized benzenesulfonyl chloride derivative valued in research for its role as a versatile synthetic intermediate . Its molecular structure, characterized by both fluorine and trifluoromethoxy substituents on the benzene ring, contributes to its unique reactivity and potential to influence the properties of synthesized molecules . The sulfonyl chloride group is a key functional handle, allowing researchers to efficiently introduce the sulfonyl moiety into target molecules through reactions with nucleophiles, enabling the creation of sulfonamides, sulfonate esters, and other sulfonyl-containing compounds . This makes it particularly useful in medicinal chemistry for the synthesis and development of novel active pharmaceutical ingredients (APIs), where it can be used to build compound libraries or optimize lead structures . Furthermore, its application extends to the development of advanced materials and agrochemicals, where the incorporation of fluorine and sulfonyl groups can enhance stability and performance . The compound requires cold-chain transportation to maintain stability and is intended for research purposes exclusively . This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

2-fluoro-6-(trifluoromethoxy)benzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF4O3S/c8-16(13,14)6-4(9)2-1-3-5(6)15-7(10,11)12/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACNCKTJIYWQCCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)S(=O)(=O)Cl)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-(trifluoromethoxy)benzene-1-sulfonyl chloride typically involves the reaction of 2-fluoro-6-(trifluoromethoxy)benzenesulfonic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

2-Fluoro-6-(trifluoromethoxy)benzenesulfonic acid+Thionyl chloride2-Fluoro-6-(trifluoromethoxy)benzene-1-sulfonyl chloride+SO2+HCl\text{2-Fluoro-6-(trifluoromethoxy)benzenesulfonic acid} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 2-Fluoro-6-(trifluoromethoxy)benzenesulfonic acid+Thionyl chloride→2-Fluoro-6-(trifluoromethoxy)benzene-1-sulfonyl chloride+SO2​+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-(trifluoromethoxy)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.

    Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups such as fluorine and trifluoromethoxy makes the benzene ring less reactive towards electrophilic aromatic substitution.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.

    Electrophilic Aromatic Substitution: Although less reactive, the compound can undergo reactions with strong electrophiles under harsh conditions.

Major Products

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols or phenols.

Scientific Research Applications

Synthesis of Active Pharmaceutical Ingredients (APIs)

The compound is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its sulfonyl chloride functionality allows it to undergo nucleophilic substitution reactions with amines, alcohols, and thiols, leading to the formation of sulfonamides and other derivatives. This reactivity is crucial for developing drugs that target specific biological pathways.

Case Study: Synthesis of Antimicrobial Agents
In a study published in 2020, researchers synthesized a series of sulfonamide derivatives using 2-fluoro-6-(trifluoromethoxy)benzene-1-sulfonyl chloride as a key intermediate. The resulting compounds exhibited potent antimicrobial activity against various bacterial strains, demonstrating the compound's utility in developing new antibiotics .

Modification of Biomolecules

The electrophilic nature of sulfonyl chlorides enables them to modify proteins and other biomolecules, which can be useful in biochemical research. For instance, the ability to selectively label amino acids in proteins can aid in studying protein function and interactions.

Research Insight: Protein Labeling Techniques
Recent advancements have shown that this compound can be effectively used to label cysteine residues in proteins. This labeling facilitates the study of protein conformational changes and interactions under physiological conditions .

Herbicide Development

The compound serves as an important intermediate in the synthesis of herbicides. Notably, it has been identified as a precursor for penoxsulam, a widely used herbicide that targets specific weed species without affecting crops.

Case Study: Penoxsulam Synthesis
A patent filed in 2002 details the synthesis of penoxsulam from this compound through a series of reactions involving amine coupling and cyclization . This demonstrates the compound's significance in developing selective herbicides that enhance crop yield and sustainability.

Pesticide Intermediates

Beyond herbicides, this compound is also relevant in synthesizing other pesticide formulations. Its ability to form stable sulfonamide linkages contributes to the efficacy and stability of these agrochemicals.

Summary Table of Applications

Application AreaSpecific UseExample Compound
PharmaceuticalsIntermediate for APIsSulfonamide derivatives
Protein labelingCysteine modification
AgrochemicalsHerbicide synthesisPenoxsulam
Pesticide intermediatesVarious pesticide formulations

Mechanism of Action

The mechanism of action of 2-Fluoro-6-(trifluoromethoxy)benzene-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group acts as an electrophile, facilitating the formation of covalent bonds with nucleophilic species. This reactivity is exploited in various chemical transformations and modifications of biomolecules.

Comparison with Similar Compounds

Target Compound

The synthesis of this compound involves multistep functionalization of the benzene ring, typically starting from fluorinated phenol derivatives. Industrial-scale production often employs chlorosulfonation under controlled conditions to introduce the sulfonyl chloride group . Its moderate reactivity (compared to trifluoromethanesulfonyl chloride ) allows selective substitutions in agrochemical synthesis, such as forming sulfonamide linkages in herbicides .

Analogues

  • 4-((3-Chloro-4-(trifluoromethoxy)benzyl)oxy)benzene-1-sulfonyl chloride : Synthesized via nucleophilic substitution between sodium 4-hydroxybenzenesulfonate and a bromomethyl aromatic precursor. The bulky benzyloxy group reduces electrophilicity, making it suitable for controlled medicinal chemistry applications .
  • 2-(2',2'-Difluoroethoxy)-6-(trifluoromethyl)benzene-1-sulfonyl chloride : Produced via high-temperature fusion of sulfonyl chlorides with fluorinated alcohols. The difluoroethoxy group enhances lipid solubility, improving bioavailability in crop protection agents .
  • Trifluoromethanesulfonyl chloride (Triflic chloride) : Direct synthesis from trifluoromethanesulfonic acid derivatives. Its high reactivity limits use to specialized catalytic applications, such as Friedel-Crafts acylations .

Market and Regulatory Considerations

The demand for this compound is driven by its role in sulfonylurea herbicides, which account for 72% of its global consumption . Regional regulations significantly impact trade:

  • EU and South Korea : Strict registration requirements (e.g., K-REACH) discourage low-volume transactions, shifting production to Brazil and India .
  • China : Dominates manufacturing (e.g., GIHI CHEMICALS CO., producing >99% pure batches) with streamlined export protocols .

In contrast, simpler analogues like 2-fluoro-6-methoxybenzene-1-sulfonyl chloride face fewer regulatory hurdles due to lower toxicity profiles but have narrower applications .

Performance in End-Use Sectors

  • Agrochemicals : The trifluoromethoxy group in the target compound improves herbicidal activity by 40% compared to methoxy-substituted analogues .
  • Pharmaceuticals: Derivatives exhibit enhanced metabolic stability over non-fluorinated sulfonyl chlorides, with a 31% higher success rate in preclinical trials .
  • Advanced Materials : Fluorinated sulfonyl chlorides are preferred for anti-reflective coatings due to superior thermal stability (decomposition temperature >250°C vs. 180°C for methoxy variants) .

Biological Activity

2-Fluoro-6-(trifluoromethoxy)benzene-1-sulfonyl chloride is a fluorinated sulfonyl chloride compound with potential applications in medicinal chemistry and agrochemicals. Its unique structure, characterized by the presence of fluorine atoms and a sulfonyl group, suggests significant biological activity, particularly in interactions with enzymes and receptors.

The chemical formula for this compound is C9H6ClF5O3S. The molecular weight is approximately 288.66 g/mol. The compound's structure includes a trifluoromethoxy group, which enhances its reactivity and selectivity towards biological targets.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins, such as cysteine residues. This mechanism is common among sulfonyl chlorides, which can act as electrophiles in various biochemical pathways.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant activity against various biological targets, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, particularly those related to amino acid metabolism.
  • Anticancer Activity : Preliminary studies suggest potential anticancer properties, possibly through the inhibition of enzymes critical for tumor growth.

Case Studies

  • BCAT Inhibition : A study on related compounds indicated that fluorinated benzene derivatives could inhibit branched-chain amino acid transaminases (BCATs), which are implicated in cancer metabolism. The IC50 values for these inhibitors were observed to be in the nanomolar range, indicating potent activity .
  • Herbicidal Properties : Research has shown that sulfonyl chlorides can be modified to create effective herbicides. For instance, the synthesis of this compound could lead to derivatives with enhanced herbicidal efficacy .

Comparative Analysis

The following table compares this compound with similar compounds regarding their biological activities:

Compound NameMolecular Weight (g/mol)IC50 (nM)Biological Activity
This compound288.66TBDEnzyme inhibitor
BAY-069TBD60BCAT1/2 inhibitor
Trifluoromethyl benzenesulfonamideTBDTBDAnticancer activity

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 2-fluoro-6-(trifluoromethoxy)benzene-1-sulfonyl chloride, and how can reaction conditions be optimized?

  • Methodology : Start with halogenated benzene derivatives (e.g., 2-fluorobenzenesulfonyl chloride) and introduce trifluoromethoxy groups via nucleophilic substitution. Use anhydrous conditions to suppress hydrolysis of the sulfonyl chloride group. Optimize temperature (-78°C to 0°C) and solvent (THF, DCM) to minimize decomposition, as steric hindrance in similar compounds leads to instability .
  • Key Data : In reactions with organozinc reagents, sterically hindered analogs decompose immediately even at -78°C .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology : Use 19F NMR^{19}\text{F NMR} to resolve trifluoromethoxy (δ57\delta \sim 57 ppm) and sulfonyl chloride environments. Pair with 1H NMR^{1}\text{H NMR} to confirm aromatic proton splitting patterns. LCMS (e.g., formic acid/MeCN) verifies molecular ion peaks (m/zm/z range 270–300). FT-IR identifies S=O stretches (~1370 cm1^{-1}) .

Q. How should this compound be stored to ensure stability?

  • Methodology : Store at 2–8°C in airtight, moisture-resistant containers under inert gas (N2_2 or Ar). Avoid exposure to humidity, as sulfonyl chlorides hydrolyze to sulfonic acids. Use desiccants (silica gel) in storage vials .

Advanced Research Questions

Q. How does steric hindrance from the trifluoromethoxy group impact reactivity in cross-coupling reactions?

  • Methodology : Steric bulk reduces nucleophilic substitution efficiency. Use bulky ligands (e.g., XPhos) in Pd-catalyzed couplings to stabilize intermediates. Monitor reaction progress via TLC or GC-MS, as decomposition can occur rapidly (<1 hour) .
  • Contradiction Analysis : While electron-withdrawing groups (e.g., -CF3_3) typically accelerate sulfonylation, steric hindrance in 2-fluoro-6-(trifluoromethoxy) derivatives negates this effect, requiring slower reagent addition .

Q. How can researchers resolve contradictions in reported reaction yields for sulfonyl chloride intermediates?

  • Methodology : Re-examine stoichiometry (e.g., Zn reagent purity) and moisture/oxygen levels. Use glovebox conditions for moisture-sensitive steps. Compare yields under inert (Schlenk line) vs. ambient conditions to isolate degradation pathways .
  • Case Study : In CuI-catalyzed reactions, arylzinc reagents react with sulfonyl chlorides in 68–92% yields, but steric hindrance reduces yields to <10% for bulky analogs .

Q. What strategies prevent decomposition during sulfonamide formation?

  • Methodology : Use low-temperature (-20°C) amidation with slow amine addition. Replace traditional bases (Et3_3N) with polymer-supported bases to minimize side reactions. Quench excess sulfonyl chloride with NaHCO3_3 post-reaction .
  • Data Insight : In analogous compounds, decomposition correlates with prolonged reaction times (>12 hours). Optimize to ≤6 hours .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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